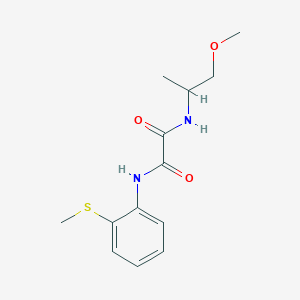

N1-(1-methoxypropan-2-yl)-N2-(2-(methylthio)phenyl)oxalamide

Description

This compound belongs to the oxalamide class, characterized by a central oxalyl core (-NH-C(=O)-C(=O)-NH-) flanked by two substituents:

- N2: A 2-(methylthio)phenyl group, which incorporates a sulfur-containing aromatic moiety, possibly influencing electronic properties and binding interactions.

Oxalamides are widely studied for diverse applications, including flavor enhancement, enzyme inhibition, and antimicrobial activity .

Properties

IUPAC Name |

N'-(1-methoxypropan-2-yl)-N-(2-methylsulfanylphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S/c1-9(8-18-2)14-12(16)13(17)15-10-6-4-5-7-11(10)19-3/h4-7,9H,8H2,1-3H3,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMSKZLVHHJFFID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NC(=O)C(=O)NC1=CC=CC=C1SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-methoxypropan-2-yl)-N2-(2-(methylthio)phenyl)oxalamide typically involves the following steps:

Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an appropriate amine. In this case, the amine would be 1-methoxypropan-2-ylamine.

Introduction of the methylthio phenyl group: This step involves the reaction of the intermediate product with 2-(methylthio)aniline under suitable conditions to form the final compound.

The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N1-(1-methoxypropan-2-yl)-N2-(2-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxalamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical studies.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N1-(1-methoxypropan-2-yl)-N2-(2-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets and pathways. The oxalamide group can form hydrogen bonds with biological molecules, potentially inhibiting their activity. The methylthio group may also interact with thiol-containing enzymes, affecting their function. Overall, the compound’s effects are mediated through its ability to bind to and modulate the activity of various proteins and enzymes.

Comparison with Similar Compounds

S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)

- Substituents : N1 has a dimethoxybenzyl group; N2 includes a pyridylethyl chain.

- Applications: Approved globally (FEMA 4233) as an umami flavor enhancer, replacing monosodium glutamate (MSG) in sauces and snacks. Toxicity studies in rodents showed a NOEL (No Observed Adverse Effect Level) of 100 mg/kg/day .

- Key Differences : The target compound substitutes the pyridyl group with a methylthiophenyl group, which may alter solubility and receptor binding.

S5456 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)

- Substituents : Similar to S336 but with 2,3-dimethoxybenzyl.

- Activity : Inhibits CYP3A4 (51% inhibition at 10 µM) but deemed safe at regulatory doses .

- Comparison : The methylthio group in the target compound could reduce metabolic liabilities compared to methoxy groups, which undergo demethylation .

Enzyme-Targeting Oxalamides

N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17)

N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide (6)

- Substituents : Bulky adamantyl and benzyloxy groups.

- Application : Inhibits soluble epoxide hydrolase (sEH), a target for cardiovascular diseases. Purity >90% via column chromatography .

- Contrast : The target compound’s smaller N1 substituent (methoxypropan-2-yl) may enhance solubility compared to adamantyl.

Antimicrobial and Antiviral Oxalamides

GMC-1 to GMC-5 (Isoindoline-dione derivatives)

N1-(4-Chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (15)

- Substituents : Chlorophenyl and thiazole-pyrrolidinyl groups.

- Application : HIV-1 entry inhibitor (IC50 < 1 µM). Synthesized as a stereoisomeric mixture (53% yield) .

Biological Activity

N1-(1-methoxypropan-2-yl)-N2-(2-(methylthio)phenyl)oxalamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and activity, supported by relevant research findings.

Chemical Structure and Synthesis

The compound features an oxalamide core, which is characterized by two amide bonds linked to an oxalyl group. The synthesis typically involves:

- Formation of the Oxalamide Core : Reaction of oxalyl chloride with 1-methoxypropan-2-ylamine.

- Introduction of the Methylthio Phenyl Group : Reaction with 2-(methylthio)aniline under controlled conditions.

The synthesis is often conducted in organic solvents like dichloromethane or tetrahydrofuran, maintaining low temperatures to optimize yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Hydrogen Bonding : The oxalamide group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity.

- Interaction with Thiol-Enzymes : The methylthio group may interact with thiol-containing enzymes, influencing their function and leading to various biochemical effects.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Inhibition of Enzymatic Activity : Preliminary studies suggest it may act as an inhibitor for enzymes like α-amylase, which is significant in managing diabetes. For instance, similar compounds have shown IC50 values ranging from 4.95 µM to 69.71 µM against α-amylase, indicating potential efficacy in glucose management .

- Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant capabilities, which are crucial for combating oxidative stress-related diseases. This property is often evaluated through hydroxyl radical scavenging assays .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N1-(1-methoxypropan-2-yl)benzene-1,2-diamine | Lacks oxalamide group | Limited activity |

| Propylene glycol methyl ether | Lacks both oxalamide and methylthio groups | Minimal biological relevance |

The presence of both the oxalamide and methylthio groups in this compound enhances its potential interactions and biological effects compared to simpler analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.